molecular formula C17H14O3S B12915410 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran CAS No. 132268-96-3

3-(Benzenesulfonyl)-5-methyl-2-phenylfuran

Cat. No.: B12915410
CAS No.: 132268-96-3
M. Wt: 298.4 g/mol
InChI Key: QYSAVYXPXGYHNP-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3-(phenylsulfonyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes a methyl group, a phenyl group, and a phenylsulfonyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-3-(phenylsulfonyl)furan typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of furan derivatives, followed by sulfonylation. The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Methyl-2-phenyl-3-(phenylsulfonyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-3-(phenylsulfonyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-Methyl-2-phenyl-3-(phenylsulfonyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-3-(phenylsulfonyl)furan involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan ring’s aromatic nature allows it to engage in π-π stacking interactions, further stabilizing its binding to target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran: Lacks the methyl and phenylsulfonyl groups, resulting in different chemical properties.

    3-Methyl-2-phenylfuran: Similar structure but without the phenylsulfonyl group.

    2-Phenyl-3-(phenylsulfonyl)furan: Lacks the methyl group.

Uniqueness

5-Methyl-2-phenyl-3-(phenylsulfonyl)furan is unique due to the presence of both the methyl and phenylsulfonyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

132268-96-3

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-methyl-2-phenylfuran

InChI

InChI=1S/C17H14O3S/c1-13-12-16(17(20-13)14-8-4-2-5-9-14)21(18,19)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

QYSAVYXPXGYHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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